molecular formula C12H16N4O2S B359445 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 942033-86-5

3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No. B359445
CAS RN: 942033-86-5
M. Wt: 280.35g/mol
InChI Key: GCVLGDIRARUDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, this compound has a relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide research. One direction is to explore its potential use as an antifungal and antibacterial agent in clinical settings. Another direction is to further investigate its antitumor properties and explore its potential use in cancer therapy. Additionally, future research could focus on developing more effective and efficient synthesis methods for this compound, as well as improving its solubility and stability in aqueous solutions.

Synthesis Methods

3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be synthesized using various methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-1-ethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-1H-1,2,4-triazole in the presence of a base. Both methods yield this compound as a white crystalline solid with a high purity.

Scientific Research Applications

3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and antitumor properties. This compound has been studied for its potential use as an antifungal agent against Candida albicans, a common fungal pathogen. It has also been studied for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have antitumor properties against various cancer cell lines, including breast cancer, lung cancer, and cervical cancer.

properties

IUPAC Name

3,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-10-3-4-12(7-11(10)2)19(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVLGDIRARUDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.